Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

1H-1,3-benzodiazol-5-amine structure
1H-1,3-benzodiazol-5-amine structure
1H-1,3-benzodiazol-5-amine
934-22-5
C7H7N3
133.150580644608
MFCD00465258
806600
253660004

1H-1,3-benzodiazol-5-amine Properties

Names and Identifiers

    • 1H-BENZOIMIDAZOL-5-YLAMINE
    • 1H-1,3-Benzimidazol-5-amine
    • 1H-Benzimidazol-6-amine
    • 3H-Benzoimidazol-5-Ylamine
    • 5-Aminobenzimidazole
    • 5-AMinobenzotriazole
    • 6-AMINO-1H-BENZIMIDAZOLE
    • 1H-1,3-Benzodiazol-6-amine
    • 1H-Benzo[d]imidazol-5-amine
    • 6-Aminobenzimidazole
    • NSC 231612
    • 1H-Benzimidazol-5-amine
    • 1H-Benzo[d]imidazol-6-amine
    • 1H-1,3-benzodiazol-5-amine
    • Benzimidazole, 6-amino-
    • BENZIMIDAZOLE, 5-AMINO-
    • Benzimidazol-5-ylamine
    • Benzimidazol-5-amine
    • 5-amino-1h-benzimidazole
    • 1H-benzimidazol-5-ylamine
    • 5-AMINO-1H-
    • 1H-Benzimidazol-5-amine (9CI)
    • Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
    • Benzimidazole, 5-amino- (8CI)
    • 3H-Benzo[d]imidazol-5-amine
    • 3H-Benzoimidazol-5-ylamine
    • SCHEMBL115965
    • DTXSID70239406
    • MFCD00465258
    • 5-AMINO-1H-BENZOIMIDAZOLE
    • MFCD00831692
    • F2158-1066
    • 2P-043
    • NCGC00184564-01
    • A2605
    • 3H-benzimidazol-5-ylamine
    • CHEMBL1617811
    • BENZIMIDAZOLE, 5(OR 6)-AMINO-
    • Oprea1_342288
    • BCP11467
    • 55299-95-1
    • 5-aminobenzimidazole, AldrichCPR
    • 1H-benzoimidazol-5-amine
    • DTXCID50161897
    • 5-aminobenzimdazole
    • 6-Aminobenzimidazole, 95%
    • 934-22-5
    • UNII-7L7289019S
    • (1H-benzimidazol-5yl) amine
    • NSC-231612
    • Oprea1_610116
    • BDBM50455561
    • NSC231612
    • 5-amino-1H-benzo[d]imidazole
    • CS-0096864
    • 1H-Benzimidazol-6-amine #
    • 5-amino benzimidazole
    • J-519689
    • 3H-benzimidazol-5-amine
    • SY002960
    • Z1741960823
    • 1H-benzimidazole-6-amine
    • 7L7289019S
    • EN300-57442
    • STK731665
    • AC-2803
    • 5-amino-benzimidazole
    • F11742
    • 1H-1 pound not3-Benzimidazol-5-amine
    • AKOS000111798
    • AMINOBENZIMIDAZOLE, 5-
    • NCGC00184564-02
    • benzimidazolamine
    • AKOS003574217
    • NS00039556
    • AH-034/32844026
    • Q27268505
    • 3H-BENZO(D)IMIDAZOL-5-AMINE
    • 1H-benzimidazol-5-amine dihydrochloride
    • PS-4509
    • ALBB-023267
    • 5-aminobenzimidazol
    • BBL011727
    • EINECS 213-279-0
    • +Expand
    • MFCD00465258
    • WFRXSXUDWCVSPI-UHFFFAOYSA-N
    • 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
    • N1C2C(=CC=C(C=2)N)NC=1

Computed Properties

  • 133.063997g/mol
  • 0
  • 1.1
  • 2
  • 2
  • 0
  • 133.063997g/mol
  • 133.063997g/mol
  • 54.7Ų
  • 10
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 1.72630
  • 54.70000
  • 222°C/3.5mmHg(lit.)
  • 162.0 to 167.0 deg-C
  • 273.2℃
  • White to Yellow Solid
  • 300(EtOH)(lit.)
  • 1.367

1H-1,3-benzodiazol-5-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MUS-1g
1H-Benzo[d]imidazol-6-amine
934-22-5 97%
1g
$6.00 2024-04-20
A2B Chem LLC
AB68788-1g
5-Aminobenzimidazole
934-22-5 97%
1g
$6.00 2024-07-18
Aaron
AR003N34-250mg
1H-Benzo[d]imidazol-6-amine
934-22-5 97%
250mg
$2.00 2024-07-18
abcr
AB156757-1 g
1H-1,3-Benzimidazol-5-amine, 95%; .
934-22-5 95%
1g
€86.30 2022-06-11
Ambeed
A453802-1g
6-Aminobenzimidazole
934-22-5 97%
1g
$7.0 2024-05-30
Apollo Scientific
OR27567-1g
6-Amino-1H-benzimidazole
934-22-5
1g
£10.00 2024-05-24
FUJIFILM
351-30271-1g
6-Aminobenzimidazole
934-22-5
1g
JPY 7900 2023-09-15
Life Chemicals
F2158-1066-0.25g
1H-1,3-benzodiazol-5-amine
934-22-5 95%+
0.25g
$18.0 2023-11-21
Oakwood
011375-250mg
5-Aminobenzimidazole
934-22-5 90%
250mg
$12.00 2024-07-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD02489-1000g
1h-benzoimidazol-5-ylamine
934-22-5 95%
1000g
$650 2023-09-07

1H-1,3-benzodiazol-5-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, rt
Reference
Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ;  5 min, rt
Reference
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature
Jang, Mingyeong; Lim, Taeho ; Park, Byoung Yong; Han, Min Su, Journal of Organic Chemistry, 2022, 87(2), 910-919

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) ,  Tin oxide (SnO2) (carbon supported) Solvents: Methanol ;  60 min, 110 °C
Reference
Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction
Qi, Li; Li, Yunong; Liu, Lei; Zhou, Junjie; Ai, Yongjian; et al, ChemistrySelect, 2017, 2(27), 8288-8295

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) ,  Rhodium ,  Silica Solvents: Water ;  7 - 30 min, 110 °C
Reference
Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water
Zhou, Junjie; Li, Yunong; Sun, Hong-bin; Tang, Zhike; Qi, Li; et al, Green Chemistry, 2017, 19(14), 3400-3407

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol ;  8 h, 1 MPa, 100 °C
Reference
Chemoselective hydrogenation of functionalized nitroarenes using MOF-derived Co-based catalysts
Wang, Xi; Li, Yingwei, Journal of Molecular Catalysis A: Chemical, 2016, 420, 56-65

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) ,  Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ;  10 h, 100 °C
Reference
Efficient and highly selective iron-catalyzed reduction of nitroarenes
Jagadeesh, Rajenahally V.; Wienhoefer, Gerrit; Westerhaus, Felix A.; Surkus, Annette-Enrica; Pohl, Marga-Martina; et al, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol ,  Water ;  2 h, 72 - 76 °C
Reference
Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor
Penieres-Carrillo, Jose-Guillermo; Rios-Guerra, Hulme; Perez-Flores, Javier; Rodriguez-Molina, Braulio; Torres-Reyes, Angeles; et al, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ;  25 min, 110 °C
Reference
Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes
Bao, Hongjie; Li, Yunong; Liu, Lei; Ai, Yongjian; Zhou, Junjie; et al, Chemistry - A European Journal, 2018, 24(54), 14418-14424

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ;  60 min, 110 °C
Reference
Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water
Ai, Yongjian ; Liu, Lei; Zhang, Cheng; Qi, Li; He, Mengqi; et al, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide ,  Graphene (oxide) Solvents: Methanol ;  90 °C
Reference
Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions
Sun, Hong-bin; Ai, Yongjian; Li, Dong; Tang, Zhike; Shao, Zixing; et al, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  15 h, 50 bar, 120 °C
Reference
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ;  60 min, 110 °C
Reference
Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics
Ai, Yongjian; Liu, Lei; Jing, Ke; Qi, Li; Fan, Zhibo; et al, Nano-Structures & Nano-Objects, 2017, 10, 116-124

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarin
El Kihel, Abdellatif; Benchidmi, Mohamed; Essassi, El Mokhtar; Bauchat, Patrick; Danion-Bougot, Renee, Synthetic Communications, 1999, 29(14), 2435-2445

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Methanol ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Reference
Preparation of pyrazine derivatives as FXIa inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Reference
Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents
Ke, Yazhen; Zhi, Xiaoyan; Yu, Xiang; Ding, Guodong; Yang, Chun; et al, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide ,  Water ;  10 h, 300 - 350 psi, 150 °C
Reference
Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor
Xue, Chengwen; Li, Jiesheng; Lee, Jin Ping; Zhang, Ping; Wu, Jie, Reaction Chemistry & Engineering, 2019, 4(2), 346-350

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 - 3 h, rt
Reference
Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles
Banks, Elizabeth C.; Doughty, Stephen W.; Toms, Steven M.; Wheelhouse, Richard T.; Nicolaou, Anna, FEBS Journal, 2007, 274(1), 287-299

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates
Rahaim, Ronald J. Jr.; Maleczka, Robert E. Jr., Synthesis, 2006, (19), 3316-3340

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  rt; 30 min, rt
Reference
Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups
Rahaim, Ronald J. Jr.; Maleczka, Robert E. Jr., Organic Letters, 2005, 7(22), 5087-5090

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ;  60 - 70 °C
Reference
Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates
, World Intellectual Property Organization, , ,

1H-1,3-benzodiazol-5-amine Raw materials

1H-1,3-benzodiazol-5-amine Preparation Products

1H-1,3-benzodiazol-5-amine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
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(CAS:934-22-5)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:934-22-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:934-22-5)
A LA DING
anhua.mao@aladdin-e.com

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